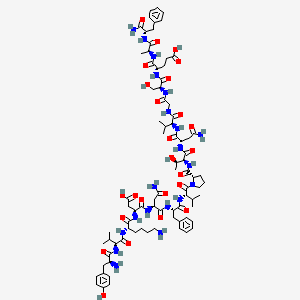

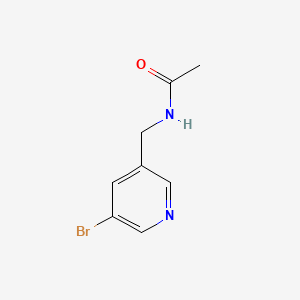

![molecular formula C9H7BrN2O B600137 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 175878-06-5](/img/structure/B600137.png)

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 175878-06-5 . It has a molecular weight of 239.07 . The IUPAC name for this compound is 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The InChI code for “3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is 1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, Rodríguez et al. accomplished a fast and efficient protocol under microwave irradiation in methanol and sodium bicarbonate as a base .Physical And Chemical Properties Analysis

“3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

-

Pharmaceutical Ingredients

- Field : Pharmaceutical Chemistry

- Application : The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

- Method : These compounds are synthesized from α-bromoketones and 2-aminopyridines .

- Results : These compounds have been used successfully in the treatment of various conditions .

-

Fluorescent Probes

-

Light-Sensitive Dyes and Optical Media for Data Storage

-

Pesticides and Fungicides

-

Cyclin-Dependent Kinase (CDK) Inhibitors

-

Condensation Reactions

- Field : Organic Chemistry

- Application : Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Method : The synthesis of this scaffold is desirable due to its tremendous use in various branches of chemistry .

- Results : The synthesis of imidazo[1,2-a]pyridines has been successfully achieved through these methods .

-

Cyclin-Dependent Kinase (CDK) Inhibitors

-

Calcium Channel Blockers

Safety And Hazards

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

特性

IUPAC Name |

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRQJKLYBMQRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724476 |

Source

|

| Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

CAS RN |

175878-06-5 |

Source

|

| Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

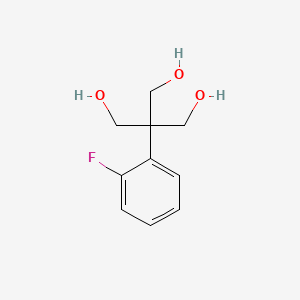

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)